3,5-Bis(trifluoromethyl)-1-(heptafluorobutyryl)pyrazole
Description
3,5-Bis(trifluoromethyl)-1-(heptafluorobutyryl)pyrazole is a fluorinated pyrazole derivative characterized by two trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the pyrazole ring and a heptafluorobutyryl (-COC₃F₇) group at the 1-position.
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)pyrazol-1-yl]-2,2,3,3,4,4,4-heptafluorobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9HF13N2O/c10-5(11,8(18,19)9(20,21)22)4(25)24-3(7(15,16)17)1-2(23-24)6(12,13)14/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCJIQRRIPCXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9HF13N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)-1-(heptafluorobutyryl)pyrazole typically involves the reaction of 3,5-bis(trifluoromethyl)pyrazole with heptafluorobutyryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)-1-(heptafluorobutyryl)pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
3,5-Bis(trifluoromethyl)-1-(heptafluorobutyryl)pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an inhibitor of specific enzymes and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3,5-Bis(trifluoromethyl)-1-(heptafluorobutyryl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific pathway involved .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Structural Features :
- Target Compound : The heptafluorobutyryl group introduces a long perfluorinated chain, increasing hydrophobicity and steric bulk compared to simpler acyl or carboxylic acid substituents.
- Amino Pyrazole Derivatives (e.g., compound 3 in ): Include amino and methylthio groups, improving solubility and enabling further functionalization . Halogen-Substituted Derivatives (e.g., compounds 17, 18): Incorporate halogens (F, Cl, Br) on the anilino moiety, modulating electronic properties and bioactivity .
Table 1: Structural Comparison
Physical and Chemical Properties
- Lipophilicity : The heptafluorobutyryl group in the target compound increases logP (hydrophobicity) compared to benzoic acid derivatives, which are more polar due to -COOH groups .
- Thermal Stability : Fluorinated groups (e.g., -CF₃, -C₃F₇) enhance thermal stability, as seen in analogues with melting points >100°C .
- Solubility : The target compound is likely poorly water-soluble, similar to 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (), which requires organic solvents for handling.
Biological Activity
3,5-Bis(trifluoromethyl)-1-(heptafluorobutyryl)pyrazole (CAS No. 244022-65-9) is a fluorinated pyrazole derivative that has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique trifluoromethyl and heptafluorobutyryl substituents, which contribute to its chemical reactivity and pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CFNO, with a molecular weight of approximately 400.10 g/mol. The presence of multiple fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CFNO |
| Molecular Weight | 400.10 g/mol |
| CAS Number | 244022-65-9 |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Specifically, this compound has been evaluated for its effectiveness against various bacterial strains, including drug-resistant organisms.
Case Studies
- Inhibition of MRSA : A study reported that pyrazole derivatives containing trifluoromethyl groups showed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). Compounds similar to this compound exhibited minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against MRSA strains .
- Biofilm Eradication : The compound demonstrated significant biofilm eradication capabilities with minimum biofilm eradication concentration (MBEC) values recorded at 1 µg/mL against both S. aureus and Enterococcus faecalis biofilms . This property is particularly valuable in treating infections where biofilms pose a challenge to antibiotic efficacy.
The mechanism by which this compound exerts its biological effects involves several biochemical pathways:
- Target Interaction : The compound likely interacts with bacterial cell membranes or specific enzymes critical for bacterial growth and replication.
- Fluorine Influence : The presence of fluorine atoms enhances the lipophilicity and may facilitate the penetration of the compound through lipid membranes, allowing it to reach intracellular targets effectively.
Research Findings
Research has indicated that the structural modifications in pyrazole derivatives can significantly influence their biological activity. For instance:
- Trifluoromethyl Substitution : The incorporation of trifluoromethyl groups has been shown to improve the pharmacodynamics and pharmacokinetics of these compounds .
- Synthesis and Yield : Efficient synthetic routes have been developed for producing these derivatives in high yields, making them accessible for further biological testing .
Q & A
Q. What are the common synthetic routes for preparing 3,5-bis(trifluoromethyl)-1-(heptafluorobutyryl)pyrazole, and how do reaction conditions influence yield?
The synthesis typically involves multi-step functionalization of pyrazole cores. A general approach includes:
- Step 1: Trifluoromethylation of pyrazole precursors using reagents like CF₃Cu or CF₃I under anhydrous conditions .
- Step 2: Acylation with heptafluorobutyryl chloride in the presence of a base (e.g., triethylamine) to introduce the heptafluorobutyryl group .
- Critical factors: Reaction temperature (0–25°C for acylation), solvent polarity (e.g., dichloromethane or THF), and stoichiometric control to avoid over-substitution. Yield optimization requires monitoring by LC-MS or TLC .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- X-ray crystallography is the gold standard for confirming molecular geometry. For example, dihedral angles between aromatic substituents and the pyrazole ring (e.g., 72.15° in related derivatives) help validate steric effects .
- Complementary methods: ¹⁹F NMR for tracking trifluoromethyl groups and FT-IR to confirm carbonyl (C=O) stretches (~1750 cm⁻¹) .
Q. What computational methods are suitable for predicting the reactivity of fluorinated pyrazole derivatives?
Density-functional theory (DFT) with gradient-corrected functionals (e.g., B3LYP) accurately models electron distribution in trifluoromethyl groups. Key parameters include:
- HOMO-LUMO gaps to assess electrophilicity.
- Electrostatic potential maps to identify reactive sites for nucleophilic attack .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bond lengths or angles for fluorinated pyrazoles?
- Comparative analysis: Use single-crystal X-ray data (e.g., C–C bond length mean = 0.003 Å ) to benchmark against computational predictions.
- Puckering analysis: Apply Cremer-Pople parameters to evaluate ring distortions in dihydro-pyrazole derivatives, which may explain discrepancies in torsion angles .
- Validation: Cross-check with high-resolution SC-XRD (R factor < 0.07) and hydrogen-bonding motifs (C–H⋯F/O interactions) .
Q. What methodological challenges arise in studying the pharmacological activity of this compound, and how are they addressed?
- Bioactivity assays: Screen for anti-inflammatory or antitumor activity using in vitro models (e.g., COX-2 inhibition ). Challenges include low solubility in aqueous media, which is mitigated by DMSO-based stock solutions.
- Metabolic stability: Assess fluorinated metabolite formation via LC-HRMS in hepatic microsome assays.
- Structure-activity relationship (SAR): Compare with analogs like 1,3,5-triarylpyrazolines to isolate the heptafluorobutyryl group’s role .
Q. How are reactive intermediates stabilized during the synthesis of perfluorinated pyrazoles?
Q. What strategies optimize the compound’s stability in long-term storage for biological studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
